
4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine
概述
描述
4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a pyrazolyl group at the 2-position. This compound is of interest due to its potential biological and pharmacological activities.
作用机制
Target of Action
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , and antimicrobial properties. In particular, pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel CDK2 inhibitors , suggesting that CDK2 could be a potential target of this compound.
Mode of Action
It’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This inhibition could potentially lead to cell cycle arrest and apoptosis, thereby exerting anticancer effects .
Biochemical Pathways
Given the potential inhibitory effect on cdk2, it’s plausible that this compound could impact cell cycle regulation pathways .
Result of Action
Based on the potential inhibitory activity against cdk2, it’s possible that this compound could induce cell cycle arrest and apoptosis, particularly in cancer cells .
生化分析
Biochemical Properties
It has been found to show potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating its potential role in biochemical reactions related to gastric ulcer prevention .
Cellular Effects
In terms of cellular effects, 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has been shown to have a significant impact on gastric cells. It has been found to inhibit the formation of ulcers induced by HCl-ethanol and water-immersion stress in rats . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its potent anti-ulcer activity suggests that it may interact with certain biomolecules, potentially inhibiting enzymes involved in ulcer formation or activating protective mechanisms .
Temporal Effects in Laboratory Settings
Its potent anti-ulcer activity suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its potent anti-ulcer activity suggests that it may have a dose-dependent effect .
Metabolic Pathways
Given its chemical structure, it may be involved in pyrimidine metabolism .
Transport and Distribution
Given its chemical structure, it may interact with certain transporters or binding proteins .
Subcellular Localization
Given its chemical structure, it may be localized to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-methylpyrimidine with 1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学研究应用
4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
相似化合物的比较
Similar Compounds
- 4-Methoxy-6-methyl-2-(1H-imidazol-1-yl)pyrimidine
- 4-Methoxy-6-methyl-2-(1H-1,2,4-triazol-1-yl)pyrimidine
Uniqueness
4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development .
属性
IUPAC Name |
4-methoxy-6-methyl-2-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-6-8(14-2)12-9(11-7)13-5-3-4-10-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOIYFQXFXBKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443694 | |
| Record name | Pyrimidine, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114833-96-4 | |
| Record name | 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114833-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
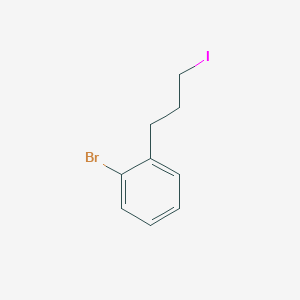
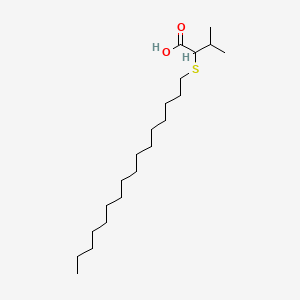

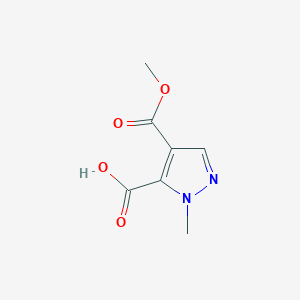
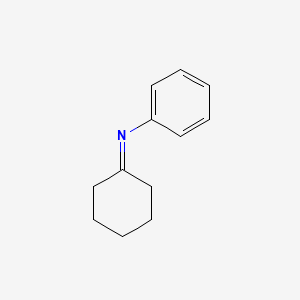
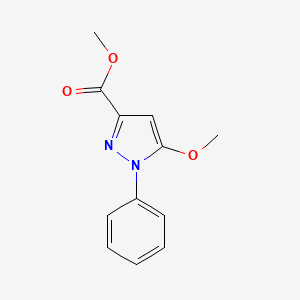

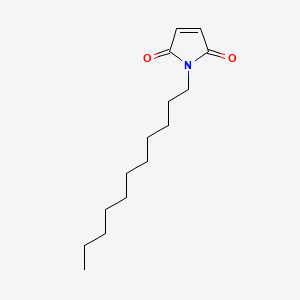



![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)


